An In-depth Technical Guide to the ABT-751 Hydrochloride Binding Site on β-Tubulin
An In-depth Technical Guide to the ABT-751 Hydrochloride Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between ABT-751 hydrochloride and its target, β-tubulin. The document details the specific binding site, quantitative binding data, and the experimental protocols used to elucidate this interaction, providing a valuable resource for researchers in oncology and drug development.
Executive Summary
ABT-751, also known as E7010, is an orally bioavailable sulfonamide that exhibits potent antimitotic activity. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide confirms that ABT-751 exerts its effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Notably, ABT-751 has shown efficacy against a broad spectrum of tumor cell lines, including those resistant to other chemotherapeutic agents.
The ABT-751 Binding Site on β-Tubulin
ABT-751 binds to the colchicine-binding pocket located on the β-tubulin subunit.[1][2][3][4] X-ray crystallography studies have provided a detailed view of this interaction at the molecular level. The crystal structure of the tubulin-ABT-751 complex has been resolved and is available in the Protein Data Bank under the accession code 3HKC .
The binding of ABT-751 is characterized as being more deeply embedded within the β-tubulin pocket compared to colchicine (B1669291) itself and does not involve direct interaction with the α-tubulin subunit. The sulfonamide bridge of ABT-751 overlaps with the B ring of colchicine, while its methoxy (B1213986) and pyridine (B92270) groups superimpose with the C and A rings of colchicine, respectively. Key amino acid residues within β-tubulin that form van der Waals contacts with ABT-751 include Tyrβ202, Gluβ200, Pheβ169, Valβ238, and Thrβ239. A hydrogen bond is formed between the phenolic group of ABT-751 and Tyrβ202.
Research has also indicated that ABT-751 exhibits preferential binding to the βIII-tubulin isotype. This specificity may have implications for its efficacy and the development of resistance.
Quantitative Data
The interaction of ABT-751 with tubulin and its subsequent cellular effects have been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay | Organism/Cell Line | Reference |
| Binding Affinity (Ki) | 3.3 µM | Competitive binding assay with [3H]colchicine | Bovine brain tubulin | [5] |
| Inhibition of Tubulin Polymerization (IC50) | 3.1 µmol/L | In vitro tubulin polymerization assay | Not specified | [5] |
| Cell Growth Inhibition (IC50) | 0.06–0.08 µg/ml | Cell proliferation assay | Panel of 26 human tumor cell lines | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of ABT-751 to β-tubulin and its cellular effects.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of ABT-751 to the colchicine site on β-tubulin by measuring its ability to compete with a radiolabeled ligand, [3H]colchicine.
Materials:
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Purified tubulin (from bovine brain)
-
[3H]colchicine
-
ABT-751 hydrochloride
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl2, pH 7.0)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing purified tubulin (final concentration, e.g., 1 µM) in binding buffer.
-
Add a fixed concentration of [3H]colchicine (e.g., 5 µM).
-
Add varying concentrations of ABT-751 (e.g., from 0.1 µM to 100 µM) or vehicle control.
-
Incubate the mixture at 37°C for 1 hour to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The concentration of ABT-751 that inhibits 50% of [3H]colchicine binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
In Vitro Tubulin Polymerization Assay for IC50 Determination
This assay measures the ability of ABT-751 to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (from bovine brain)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
ABT-751 hydrochloride
-
Temperature-controlled spectrophotometer with a 340 nm filter
Protocol:
-
On ice, prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in polymerization buffer.
-
Add varying concentrations of ABT-751 (e.g., from 0.1 µM to 100 µM) or vehicle control.
-
Add GTP to a final concentration of 1 mM.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Initiate the polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
The rate of polymerization is determined from the linear phase of the absorbance curve.
-
The IC50 value, the concentration of ABT-751 that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the logarithm of the ABT-751 concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay for IC50 Determination
This assay assesses the cytotoxic effect of ABT-751 on cancer cell lines. The MTT or WST-1 assay is commonly used.
Materials:
-
Human cancer cell lines (e.g., a panel of 26 cell lines as originally reported)
-
Complete cell culture medium
-
96-well plates
-
ABT-751 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ABT-751 (e.g., from 0.01 µg/mL to 10 µg/mL) or vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of ABT-751 that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the ABT-751 concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of ABT-751 Action
The following diagram illustrates the mechanism of action of ABT-751, from its binding to β-tubulin to the downstream cellular consequences.
Caption: Mechanism of action of ABT-751 leading to apoptosis.
Experimental Workflow for Binding Site Identification
The logical workflow for identifying and characterizing the binding site of ABT-751 on β-tubulin is depicted below.
Caption: Workflow for identifying the ABT-751 binding site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. rcsb.org [rcsb.org]
